molecular formula C19H24N4O B2379276 1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide CAS No. 1421444-51-0

1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No. B2379276
CAS RN: 1421444-51-0
M. Wt: 324.428
InChI Key: MFEQUBJEMBZGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of piperidine carboxamides.

Scientific Research Applications

Insect Repellent Efficacy

A study evaluated the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine derivative (AI3-37220), and a combination of deet and AI3-37220 against Aedes communis (mosquito) and Simulium venustum (black fly). The piperidine derivative showed significant repellency, offering more than 95% protection against both insects, outperforming deet in prolonged application scenarios. This suggests potential for piperidine derivatives in developing effective insect repellents (Debboun et al., 2000).

HIV-1 Protease Inhibition

L-735,524, a piperidine-based compound, was identified as a potent inhibitor of HIV-1 protease, demonstrating the therapeutic potential of piperidine derivatives in treating HIV-1 infections. Metabolite profiling through clinical evaluation revealed significant pathways including glucuronidation and N-oxidation, highlighting its metabolism in humans (Balani et al., 1995).

Implications in Parkinsonism

Research identified that illicit drug synthesis byproducts, specifically 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a piperidine derivative, can cause marked Parkinsonism. This underscores the neurotoxic potential of certain piperidine derivatives when misused or resulting from illicit drug synthesis (Langston et al., 1983).

properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-8-9-18(22-21-14)23-12-10-17(11-13-23)19(24)20-15(2)16-6-4-3-5-7-16/h3-9,15,17H,10-13H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEQUBJEMBZGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.